molecular formula C13H10ClN3 B1398110 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole CAS No. 1032452-86-0

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Cat. No.: B1398110
CAS No.: 1032452-86-0
M. Wt: 243.69 g/mol
InChI Key: IIBWXYHPBMUNJP-UHFFFAOYSA-N
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Description

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and indole rings in its structure endows it with unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme SIRT1, a sirtuin involved in cellular regulation, including aging and transcription . The compound’s interaction with SIRT1 involves hydrogen bonding with the GLN345 residue through its indole “NH” moiety . Additionally, the presence of a sulfonamide moiety at the C-5 position of the indole ring enhances its binding affinity .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated anticancer potential by targeting receptor proteins and inhibiting cell proliferation . Its impact on gene expression includes the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of SIRT1 is a prime example, where it forms hydrogen bonds with the enzyme, resulting in its inhibition . This inhibition affects various cellular processes, including DNA repair, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its efficacy and potential toxicity . Studies have shown that the compound’s distribution is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall efficacy . Understanding the factors that influence its subcellular distribution is crucial for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 1-methylindole. One common method employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-dichloropyrimidine reacts with a boronic acid derivative of 1-methylindole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloropyrimidin-4-yl)indole: Lacks the methyl group on the indole ring.

    3-(2-chloropyrimidin-4-yl)-1H-indole: Similar structure but without the methyl group on the nitrogen atom of the indole ring.

Uniqueness

The presence of the methyl group on the nitrogen atom of the indole ring in 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWXYHPBMUNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032452-86-0
Record name 1032452-86-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution 2,4-dichloropyrimidine (70.5 g, 463.76 mmol) in dimethoxyethane (900 mL) was added FeCl3 (77.16 g, 459.12 mmol) and 1-methyl indole (68.28 g) at 60° C. The resulting mixture was stirred overnight at 60° C. After cooling, a solid was precipitated by adding methanol (345 mL) and water (900 mL). The resulting slurry was stirred for 3 h. The solid was collected by filtration, washed with CH3OH (1.38 L) and dried at 50° C. overnight to give the title compound (138.7 g, 81.5%) as a purple solid; 1H NMR (CDCl3) 3.89 (3H, s), 7.36-7.41 (3H, m), 7.49 (1H, s), 7.96 (1H, s), 8.34 (1H, s), 8.45 (1H, s); m/z: ES+ MH+ 244.05.
Quantity
70.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
77.16 g
Type
reactant
Reaction Step One
Quantity
68.28 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
81.5%

Synthesis routes and methods II

Procedure details

NaH (1.707 g, 42.68 mmol, 40% dispersion in mineral oil) was added in small portions to a cooled (0° C.) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (Intermediate 131, 8.168 g, 35.57 mmol) in THF (250 mL). The resulting mixture was stirred at 0° C. for 0.5 h and then CH3I (2.67 mL, 42.68 mmol) was added and the mixture stirred at 0° C. for a further 3 h. The reaction was quenched by the addition of sat. NaHCO3 (25 mL). The mixture was then diluted with EtOAc (100 mL), and the resulting solution was washed with sat. NaHCO3 (50 mL), water (50 mL) and sat. brine (50 mL). The organic solution was then concentrated in vacuo. Purification by FCC, eluting with 0-20% CH3OH in CH2Cl2 gave the title compound (8.35 g, 96%) as a pale yellow solid; 1H NMR: 3.90 (3H, s), 7.30 (2H, pd), 7.54-7.60 (1H, m), 7.82 (1H, d), 8.38-8.44 (1H, m), 8.49 (1H, s), 8.53 (1H, d); m/z: ES+ MH+ 1244.
Name
Quantity
1.707 g
Type
reactant
Reaction Step One
Quantity
8.168 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.67 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

NaH (60% dispersion in mineral oil, 0.16 g, 7 mmol) was added at 0° C. to 3-(2-chloro-pyrimidin-4-yl)-1H-indole (0.24 g, 1 mmol) in DMF (8 mL). The resulting mixture was stirred for 10 min, then iodomethane (0.20 mL, 3.2 mmol) was added, and the reaction mixture was warmed to RT and poured onto ice water. The resulting mixture was extracted with EtOAc, the combined organics washed twice with water, dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indole (270 mg) as a yellow solid.
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole
Reactant of Route 6
3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

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